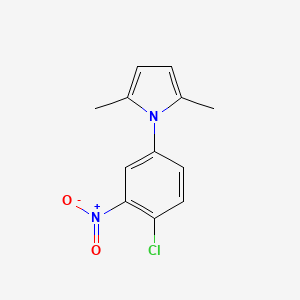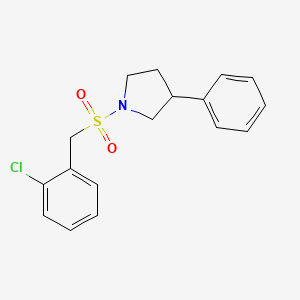
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide” is a fluorinated pyridine derivative . Fluorinated pyridines are important in the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical-chemical properties observed in this class of compounds .
Synthesis Analysis
While specific synthesis information for “(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide” was not found, trifluoromethylpyridines (TFMPs) are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
The chemical reactions involving fluorinated pyridines are diverse. For example, protodeboronation of pinacol boronic esters is a known reaction involving fluorinated pyridines .
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase Inhibition and Pain Management
One significant application of sulfonamide derivatives, similar to (E)-N-(5-Fluoropyridin-2-yl)-2-phenylethenesulfonamide, is in the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Hashimoto et al. (2002) found that introducing a fluorine atom into sulfonamide derivatives, such as in the compound JTE-522, preserves COX-2 potency and increases COX-1/COX-2 selectivity. This discovery has led to the development of potent and selective COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Corrosion Inhibition
Sulfonamide derivatives are also explored for their potential in corrosion inhibition. Kaya et al. (2016) studied piperidine derivatives, including those with sulfonamide groups, for their effectiveness in protecting iron against corrosion. Their research combined quantum chemical calculations and molecular dynamics simulations to demonstrate how these compounds can adsorb onto metal surfaces, offering insights into their use as corrosion inhibitors (Kaya et al., 2016).
Environmental Impact and Wastewater Treatment
Fluorochemicals, including sulfonamides, have widespread environmental applications and are often present in wastewater. Schultz et al. (2006) conducted a study at a municipal wastewater treatment facility to track the mass flows of fluorochemicals like perfluorohexane sulfonate and perfluorodecanoate. They found that conventional wastewater treatment is not effective for removing certain fluorochemicals, highlighting the need for advanced treatment methods to manage these substances in the environment (Schultz et al., 2006).
Anticancer and Antimicrobial Potential
Several sulfonamide derivatives have been investigated for their anticancer and antimicrobial properties. For instance, Kamel et al. (2010) synthesized a series of sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and C-nucleoside derivatives, demonstrating their considerable cytotoxic effect against cancer cell lines like MCF7 and HELA. These findings suggest the potential of sulfonamide derivatives in cancer chemotherapy (Kamel et al., 2010).
Wirkmechanismus
Target of Action
The primary target of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for processing the polyproteins that are translated from the viral RNA . It has a high degree of conservation among coronaviruses, making it an ideal target for broad-spectrum antiviral drug development .
Mode of Action
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide interacts with Mpro by forming a covalent bond with the key catalytic residue Cys145 of Mpro . This effectively “locks” the active site of the protease, inhibiting its ability to process the viral polyproteins and thus halting the replication of the virus . The compound is a reversible covalent inhibitor, as evidenced by the presence of a free state of the Cys145 residue in the crystal structure .
Biochemical Pathways
Upon entry into the host cell, the SARS-CoV-2 virus first synthesizes two long replicase polyproteins, pp1a and pp1ab . These polyproteins are then precisely cleaved by Mpro to assemble the transcription replication complex, initiating viral replication . By inhibiting Mpro, (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide disrupts this pathway, effectively stopping the replication of the virus .
Pharmacokinetics
It is noted that the compound can be administered orally , suggesting good bioavailability
Result of Action
The inhibition of Mpro by (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide results in the cessation of viral replication within the host cell . This leads to a reduction in the spread of the virus within the body, thereby mitigating the effects of the infection .
Eigenschaften
IUPAC Name |
(E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-6-7-13(15-10-12)16-19(17,18)9-8-11-4-2-1-3-5-11/h1-10H,(H,15,16)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPTXICRRAKAV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)


![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)



methanone dihydrochloride](/img/structure/B2844807.png)